2-Methoxybenzoyl chloride, also known as o-Anisoyl chloride, is an organic compound with the molecular formula C₈H₇ClO₂ and a molecular weight of approximately 170.593 g/mol. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to a benzoyl chloride structure. It appears as a dark yellow liquid and is primarily used in organic synthesis due to its reactive acyl chloride functional group, which makes it useful for acylation reactions .
2-Methoxybenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. It is also flammable and reacts exothermically with water. Here are some safety precautions to consider when handling this compound []:
One primary application of 2-MBC lies in the synthesis of other functional molecules. Its reactive acyl chloride group (COCI) allows it to participate in various reactions, including:
[] Sigma-Aldrich product page for 2-Methoxybenzoyl chloride,
The synthesis of 2-methoxybenzoyl chloride can be achieved through several methods:
2-Methoxybenzoyl chloride finds applications in various fields:
Interaction studies involving 2-methoxybenzoyl chloride primarily focus on its reactivity with nucleophiles. For instance, it has been shown to effectively react with amines and alcohols to form corresponding amides and esters. These interactions are crucial for developing new compounds with desired properties in medicinal chemistry and materials science .
Several compounds share structural similarities with 2-methoxybenzoyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Benzoyl Chloride | Acyl Chloride | Lacks methoxy group; more reactive |
| 4-Methoxybenzoyl Chloride | Acyl Chloride | Methoxy group at para position; different reactivity profile |
| 2-Hydroxybenzoyl Chloride | Acyl Chloride | Hydroxy group instead of methoxy; different solubility and reactivity |
| Anisole | Ether | Lacks acyl chloride functionality; less reactive |
The presence of the methoxy group at the ortho position distinguishes 2-methoxybenzoyl chloride from other benzoyl chlorides, influencing both its chemical reactivity and potential applications in synthetic chemistry .